1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Description
The compound 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 3,4-dihydropyrazole core substituted with:
- A 4-bromophenyl group at position 3.
- A 2,3-dimethoxyphenyl group at position 2.
- A sulfanylethanone moiety linked to a 1-ethylindole group at position 2.
The sulfanylethanone and indole groups may further modulate solubility and target interactions.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28BrN3O3S/c1-4-32-17-27(21-8-5-6-10-24(21)32)37-18-28(34)33-25(22-9-7-11-26(35-2)29(22)36-3)16-23(31-33)19-12-14-20(30)15-13-19/h5-15,17,25H,4,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBPIVPCHWZMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=C(C(=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.36 g/mol . The structure features a bromophenyl group, a dimethoxyphenyl moiety, and an indole unit, which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies indicate that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown selective cytotoxicity against cancer cell lines such as MCF-7 and HCT116 with IC50 values in the low micromolar range .
- The mechanism of action may involve inhibition of cell proliferation and induction of apoptosis through various signaling pathways.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that related compounds exhibit up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at specific concentrations .
- Antimicrobial Activity
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 0.1 µM against MCF-7 | |
| Anti-inflammatory | Up to 85% TNF-α inhibition | |
| Antimicrobial | Effective against E. coli at 40 µg/mL |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values comparable to established anticancer drugs like erlotinib .
- Inflammation Model : In an experimental model of inflammation, the compound was administered to assess its effect on cytokine release. Results indicated a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .
- Antimicrobial Evaluation : The antimicrobial efficacy was tested using standard disc diffusion methods against multiple pathogens. The results showed that the compound inhibited bacterial growth effectively, highlighting its potential as an antimicrobial agent .
Chemical Reactions Analysis
Reactivity of the Dihydropyrazole Core
The dihydropyrazole ring undergoes dehydrogenation and substitution reactions. For example:
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Dehydrogenation | Reflux with Pd/C in ethanol | Aromatic pyrazole formation | |
| Nucleophilic Substitution | KOH, DMF, 80°C | Bromophenyl group replacement |
-
Dehydrogenation : The dihydropyrazole converts to a fully aromatic pyrazole under catalytic hydrogenation or oxidative conditions.
-
Substitution at Bromine : The 4-bromophenyl group participates in Suzuki-Miyaura cross-couplings with arylboronic acids .
Sulfide Group Transformations
The thioether (-S-) linkage is susceptible to oxidation and alkylation:
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH, 25°C | Sulfoxide (R-SO-R') or sulfone | |
| Alkylation | CH₃I, K₂CO₃, DMF | Sulfonium salt formation |
-
Oxidation : Controlled oxidation yields sulfoxide (major) or sulfone depending on stoichiometry.
-
Reactivity with Electrophiles : The sulfide reacts with alkyl halides to form sulfonium intermediates, useful in further functionalization .
Demethylation of Methoxy Groups
The 2,3-dimethoxyphenyl group undergoes demethylation under acidic conditions:
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂ | -78°C → RT | Catechol derivative |
This reaction is critical for generating phenolic intermediates for coupling or complexation .
Indole Ring Functionalization
The 1-ethylindole moiety participates in electrophilic substitution:
| Reaction | Reagents | Position Modified | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 or C7 | |
| Sulfonation | SO₃, DCE, 40°C | C5 |
Condensation and Cyclization Reactions
The ethanone group enables condensation with amines or hydrazines:
| Reaction Partners | Conditions | Products | Source |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Pyrazoline derivatives | |
| Arylhydrazines | CH₃COONH₄, microwave | Triazole-linked hybrids |
-
Hydrazine Condensation : Forms pyrazoline derivatives with potential bioactivity .
-
Heterocycle Formation : Microwave-assisted reactions yield fused triazole systems .
Cross-Coupling Reactions
The bromophenyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Reagents | Applications | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | |
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Alkenylated analogs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound B, )
- Core: Pyrazoline (non-aromatic pyrazole derivative).
- Substituents :
- 4-Bromophenyl at position 3.
- 6,6-Dimethyl-4-oxoindoline at position 4.
- Sulfonamide group at position 4.
- Key Differences: Compound B has a sulfonamide instead of sulfanylethanone, reducing lipophilicity. The indoline group in B lacks the ethyl substitution seen in Compound A’s indole.
(b) 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone (Compound C, )
- Core : 1,2,4-Triazole.
- Substituents: 4-Bromophenyl at position 4. Pyridinyl at position 5. Sulfanylethanone linked to phenyl.
- Key Differences: Triazole core vs. dihydropyrazole in A.
Physicochemical Properties
- Lipophilicity : Compound A’s ethylindole and dimethoxyphenyl groups likely enhance membrane permeability compared to B’s sulfonamide and C’s pyridine.
- Solubility: The sulfanylethanone in A and C may improve aqueous solubility relative to B’s sulfonamide, depending on pH .
Analytical Characterization
- NMR/IR : Compound A’s ¹H-NMR would show distinct indole NH (~11 ppm), dihydropyrazole protons (3.0–5.5 ppm), and methoxy signals (~3.8 ppm). IR would confirm C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) .
- LC/MS : High-resolution mass spectrometry would differentiate A (m/z ~586) from B (m/z 541) and C (m/z 451) .
Q & A
Q. What established synthetic methodologies are used to prepare this compound?
The synthesis typically involves multi-step heterocyclic reactions. A common approach is the Claisen–Schmidt condensation to form the dihydropyrazole core, followed by Michael addition or thioetherification to introduce the sulfanyl-ethanone and indole moieties. For example, analogous pyrazoline derivatives are synthesized by condensing chalcones with hydrazine derivatives under reflux in ethanol, followed by purification via column chromatography . Key steps include optimizing reaction time, temperature, and stoichiometric ratios of reagents like 4-bromophenyl hydrazines and substituted indole-thiols.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) resolves substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, dihydropyrazole NH as a broad singlet).
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms molecular geometry, dihedral angles, and intermolecular interactions (e.g., C–H···π stacking in bromophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₂₈H₂₅BrN₂O₃S).
Q. What crystallographic data are available for related analogs?
X-ray studies of structurally similar compounds (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydropyrazol-1-yl]ethanone) reveal:
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : C–Br bond ~1.89–1.91 Å; dihydropyrazole N–N bond ~1.38 Å.
- Torsion Angles : Substituents on the dihydropyrazole ring adopt a half-chair conformation .
Advanced Questions
Q. How can contradictions between spectroscopic and computational data be resolved?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:
- Dynamic Effects Analysis : Variable-temperature NMR to assess conformational flexibility.
- X-ray Validation : Compare experimental bond lengths/angles with computational (DFT/B3LYP) models .
- Solvent Corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent-induced shifts .
Q. What strategies improve synthetic yield and purity in multi-step syntheses?
- Stepwise Optimization : Isolate intermediates (e.g., chalcones) before cyclization to reduce side reactions.
- Catalytic Enhancements : Use p-TSA (para-toluenesulfonic acid) for acid-catalyzed cyclocondensation, improving dihydropyrazole yields by 15–20% .
- Chromatographic Purification : Employ gradient elution (hexane/EtOAc) to separate regioisomers.
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Replace substituents systematically (e.g., 2,3-dimethoxyphenyl → 3,4,5-trimethoxyphenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., indole sulfur with hydrophobic enzyme pockets).
- In Vitro Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) with IC₅₀ comparisons .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target-ligand complex dynamics.
- Docking Studies : Use Glide SP/XP scoring to prioritize binding poses, validated by MM-GBSA free-energy calculations .
- ADMET Prediction : SwissADME evaluates bioavailability (e.g., LogP ~4.2 suggests moderate blood-brain barrier penetration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
